molecular formula C19H18N2O4 B12008579 N-(4-Hydroxy-3-methoxybenzyl)-N-methylindole-3-glyoxylamide

N-(4-Hydroxy-3-methoxybenzyl)-N-methylindole-3-glyoxylamide

Cat. No.: B12008579
M. Wt: 338.4 g/mol
InChI Key: MEFXWEOVYWCFJG-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a complex organic compound that features a combination of indole and benzyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-methoxybenzaldehyde with indole derivatives under specific conditions. The reaction often requires the use of catalysts such as Rhodium (III) to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group on the benzyl ring.

    Reduction: The carbonyl group in the oxoacetamide moiety can be reduced to an alcohol.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
  • N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
  • N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Uniqueness

N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

InChI

InChI=1S/C19H18N2O4/c1-21(11-12-7-8-16(22)17(9-12)25-2)19(24)18(23)14-10-20-15-6-4-3-5-13(14)15/h3-10,20,22H,11H2,1-2H3

InChI Key

MEFXWEOVYWCFJG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C=C1)O)OC)C(=O)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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